Lipophilicity (log D) Differentiation: 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole Isomers
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs in the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. While this study did not include 1,2,5-oxadiazole isomers, the 1,2,5-oxadiazole (furazan) ring is recognized to possess unique electronic properties and a strong inductive effect comparable to trifluoromethyl or tetrazolyl groups, which further distinguishes it from both 1,2,4- and 1,3,4-oxadiazole isomers . This electronic differentiation is expected to translate into distinct log D values for 1,2,5-oxadiazole-containing compounds relative to other oxadiazole regioisomers.
| Evidence Dimension | Lipophilicity (log D) difference between oxadiazole isomers |
|---|---|
| Target Compound Data | 1,2,5-Oxadiazole (furazan): Strong inductive effect, unique electronic properties (quantitative log D data not available for this specific compound) |
| Comparator Or Baseline | 1,3,4-Oxadiazole isomers exhibit approximately one order of magnitude lower log D than 1,2,4-oxadiazole isomers |
| Quantified Difference | ~10-fold difference in log D between 1,2,4- and 1,3,4-oxadiazole isomers; 1,2,5-oxadiazole distinct electronic profile |
| Conditions | Matched molecular pair analysis of AstraZeneca internal compound collection |
Why This Matters
Lipophilicity differences of this magnitude directly impact membrane permeability, oral absorption, and off-target promiscuity, making isomer selection critical for lead optimization campaigns.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. 2012;55(5):1817-1830. View Source
